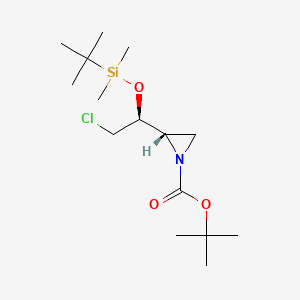

N-t-Boc-2S-1S-butyldimethylsilyloxy-2-chloroethyl)aziridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-t-Boc-2S-1S-butyldimethylsilyloxy-2-chloroethyl)aziridine (NTBC) is an organosilicon compound used in a variety of laboratory experiments, including synthesis, biochemical and physiological research. It serves as a useful reagent in the synthesis of various organic compounds, and has been studied for its potential therapeutic applications. This article will provide an overview of NTBC, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions.

Aplicaciones Científicas De Investigación

Scientific Research Applications of N-t-Boc-2S-1S-butyldimethylsilyloxy-2-chloroethyl)aziridine

The compound N-t-Boc-2S-1S-butyldimethylsilyloxy-2-chloroethyl)aziridine, a specialized aziridine derivative, is part of a broader class of aziridine alkaloids and related compounds known for their potential therapeutic applications. Aziridine alkaloids, for instance, have been identified in both terrestrial and marine species and are known for their broad range of pharmacological activities, including antitumor, antimicrobial, and antibacterial effects. These compounds serve as important sources for drug prototypes and leads in drug discovery, highlighting the significance of aziridine derivatives in medicinal chemistry and pharmacology (Ismail, Levitsky, & Dembitsky, 2009).

Antitumor Applications

Aziridine-containing compounds, like the one , are especially noted for their antitumor properties. For example, mitomycin C, which features an aziridine ring, is critical for its antitumor activity. It's known for DNA cross-linking and tumor inhibition, highlighting the therapeutic potential of aziridine derivatives in cancer treatment (Crooke & Bradner, 1976).

Photocatalytic and Environmental Applications

Beyond pharmacological uses, aziridine derivatives and related compounds find applications in environmental and material sciences. For instance, certain photocatalysts based on bismuth oxychloride (BiOCl) modifications demonstrate enhanced photocatalytic performance for environmental cleanup and solar energy utilization. These modifications can involve the introduction of functional groups or the creation of heterojunctions to improve light absorption and catalytic efficiency, potentially including aziridine-based compounds for advanced environmental applications (Ni et al., 2016).

Propiedades

IUPAC Name |

tert-butyl (2S)-2-[(1S)-1-[tert-butyl(dimethyl)silyl]oxy-2-chloroethyl]aziridine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30ClNO3Si/c1-14(2,3)19-13(18)17-10-11(17)12(9-16)20-21(7,8)15(4,5)6/h11-12H,9-10H2,1-8H3/t11-,12+,17?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQCBNZGNJSFHIJ-KJJPGHAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC1C(CCl)O[Si](C)(C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]1[C@@H](CCl)O[Si](C)(C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30ClNO3Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747198 |

Source

|

| Record name | tert-Butyl (2S)-2-(1-{[tert-butyl(dimethyl)silyl]oxy}-2-chloroethyl)aziridine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

326480-01-7 |

Source

|

| Record name | tert-Butyl (2S)-2-(1-{[tert-butyl(dimethyl)silyl]oxy}-2-chloroethyl)aziridine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

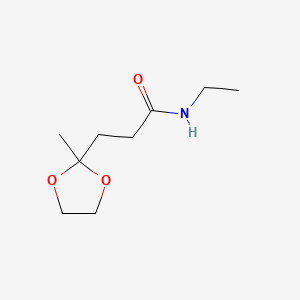

![N-(t-Boc)-N-ethyl-3-(2-methyl-[1,3]dioxolan-2-yl)propylamine](/img/structure/B562051.png)

![N-Ethyl-(3-(2-methyl-[1,3]dioxolan-2-YL)propyl)-amine](/img/structure/B562052.png)

![Ethyl 2-acetamido-2-ethoxycarbonyl-3-[3-(ethoxycarbonylmethoxy)-5-methylisoxazol-4-YL]propanoate](/img/structure/B562055.png)

![Diethyl acetamido[(2-ethyl-5-methyl-3-oxo-1,2-oxazolidin-4-yl)methyl]propanedioate](/img/structure/B562056.png)